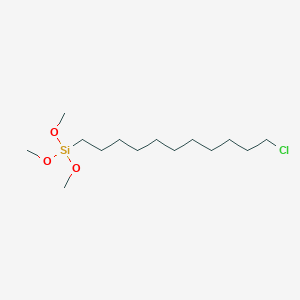

(11-Chloroundecyl)(trimethoxy)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(11-Chloroundecyl)(trimethoxy)silane” is a chemical compound . Unfortunately, there is not much specific information available about this compound.

Synthesis Analysis

The synthesis of trimethoxysilane, a related compound, can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This synthesis is suitable for industrialized production as it is simple and convenient to operate .

Chemical Reactions Analysis

Trimethoxysilane, a related compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Scientific Research Applications

Photopatterning and Surface Modification : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane is used for creating photopatternable monolayers. Upon UV light exposure, these monolayers generate reactive hydroxyl-terminated surfaces without affecting film quality. This technique is valuable for patterning and surface modification in materials science (Zubkov et al., 2005).

Biochip Applications : For biochip applications, hydroxylamine-functionalized silica surfaces have been developed using trimethoxy silanes. These surfaces demonstrate efficient covalent immobilization of peptides, highlighting their potential in biochemical and medical research (Martin et al., 2005).

Corrosion Inhibition : Silane derivatives, including chloropropyl(trimethoxy)silane, have been studied for their corrosion inhibition properties. The molecular structure of these silanes, particularly their functional groups, significantly influences their reactivity and effectiveness as corrosion inhibitors (Fan et al., 2019).

Silane Coupling Agents in Composites : Silane coupling agents are crucial in enhancing the properties of composite materials by modifying interfaces. These agents, often containing trimethoxy groups, form bonds with coupling agents, improving the mechanical properties of composites, especially in the presence of water (Blum, 2003).

DNA Hybridization : Trimethoxy silanes have been used to covalently tether DNA oligonucleotides for microarray applications. The functionality of the silane tether significantly impacts the DNA's hybridization ability, with a reduction in functionality leading to enhanced hybridization signals (Solomun et al., 2010).

properties

IUPAC Name |

11-chloroundecyl(trimethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYVPDMODZIFEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCCl)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556883 |

Source

|

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11-Chloroundecyl)(trimethoxy)silane | |

CAS RN |

17948-05-9 |

Source

|

| Record name | (11-Chloroundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)